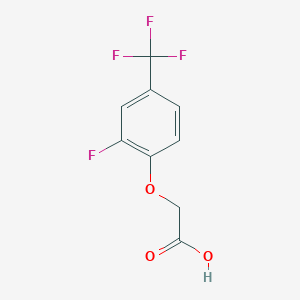

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

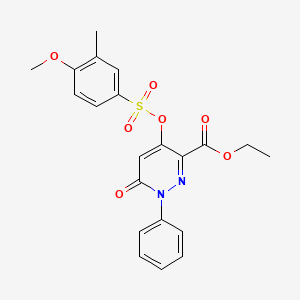

2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid consists of a phenoxyacetic acid group where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom and a methyl group is replaced by a trifluoromethyl group .Physical And Chemical Properties Analysis

The boiling point of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is predicted to be 290.9±40.0 °C . The density is predicted to be 1.467±0.06 g/cm3 . The pKa value is predicted to be 2.93±0.10 .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research has highlighted the environmental significance of phenoxyacetic acid herbicides, to which 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is related. Studies have explored the etiology of lymphoma and soft-tissue neoplasms in relation to the exposure to phenoxyacetic acid herbicides and chlorophenols, noting a possible weak association with non-Hodgkin's lymphomas potentially linked to 2,4-D, a compound related in structure and function to 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid (Kelly & Guidotti, 1989).

Advances in Fluoroalkylation Reactions

The application of fluoroalkylation in aqueous media has been reviewed, highlighting the progress and development of methods for incorporating fluorinated groups into molecules. These advances are crucial for the production of pharmaceuticals, agrochemicals, and functional materials, underlining the environmental-friendly approaches to fluoroalkylation reactions, which could involve compounds like 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid (Song et al., 2018).

Chemosensor Development

Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of phenoxyacetic acid derivatives in developing sensors for detecting metal ions and other analytes. This underscores the potential utility of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid in creating sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).

Microbial Degradation and Environmental Fate

A review focused on the microbial degradation of polyfluoroalkyl chemicals provides insight into the environmental fate of compounds like 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid. The study discusses how microbial processes can lead to the degradation of fluoroalkyl and perfluoroalkyl moieties, contributing to the understanding of the environmental persistence and potential risks associated with these chemicals (Liu & Avendaño, 2013).

Synthesis and Industrial Applications

The practical synthesis of related compounds demonstrates the industrial relevance of fluoroalkylated biphenyls, highlighting the methodologies for their production and the challenges associated with their synthesis. This research could be applied to optimize the synthesis of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid for various industrial applications (Qiu et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZPEVZDANFDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)

![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)

![6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2573550.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)

![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)